N-Acetyl-1-O-propargyl-alpha-D-glucosamine
Overview
Description
N-Acetyl-1-O-propargyl-alpha-D-glucosamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in various human tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-O-propargyl-alpha-D-glucosamine typically involves the acetylation of glucosamine followed by the introduction of the propargyl group. One common method includes the use of N-acetylglucosamine as a starting material, which undergoes a series of chemical reactions to introduce the propargyl group at the 1-O position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and propargylation processes .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-1-O-propargyl-alpha-D-glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-acetylglucosamine derivatives with additional functional groups, while reduction reactions can produce deoxygenated derivatives with enhanced biological activity .
Scientific Research Applications
N-Acetyl-1-O-propargyl-alpha-D-glucosamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology, it is used to study cellular processes and metabolic pathways involving amino sugars. In medicine, it has potential therapeutic applications for treating inflammatory diseases and joint disorders. In industry, it is utilized in the production of biocompatible materials and as a precursor for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of N-Acetyl-1-O-propargyl-alpha-D-glucosamine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and lysosomal acid glucosylceramidase, which play key roles in various physiological processes. By inhibiting these enzymes, the compound can modulate cellular functions and exert therapeutic effects. Additionally, it can interact with lectins and glycoproteins, influencing cell signaling and immune responses .
Comparison with Similar Compounds
N-Acetyl-1-O-propargyl-alpha-D-glucosamine can be compared with other similar compounds, such as N-acetylglucosamine and N-acetylgalactosamine. While all these compounds share the N-acetyl group, the presence of the propargyl group in this compound makes it unique. This structural difference enhances its chemical reactivity and potential applications. Similar compounds include:
- N-acetylglucosamine
- N-acetylgalactosamine
- N-acetylmannosamine
This compound stands out due to its unique combination of functional groups, which confer distinct properties and broaden its range of applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-ynoxyoxan-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h1,7-11,13,15-16H,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVQZQJEGUHLW-ILAIQSSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC#C)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC#C)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.